molecular formula C21H17N5O3S B2694284 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 877800-18-5

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2694284
CAS No.: 877800-18-5
M. Wt: 419.46
InChI Key: OTJMJBIHKMOSRJ-UHFFFAOYSA-N
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Description

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of radioligands for Positron Emission Tomography (PET) imaging. These compounds have been identified as selective ligands for the translocator protein (18 kDa), which is of interest for in vivo imaging of inflammation and neurodegeneration. For instance, [18F]PBR111, a related compound, has been synthesized for PET imaging, showcasing the utility of this chemical class in neuroimaging and the study of diseases like Alzheimer's and multiple sclerosis (Dollé et al., 2008).

Pharmacological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their pharmacological properties, including anti-inflammatory, antipyretic, and antimicrobial activities. These compounds have been used as reference in quantitative structure-activity relationship (QSAR) studies, which indicates their relevance in designing drugs with improved efficacy and reduced side effects (Pecori Vettori et al., 1981). Further research into specific derivatives has highlighted their potential as Peripheral Benzodiazepine Receptor (PBR) ligands, suggesting applications in modulating steroid biosynthesis in neurological conditions (Selleri et al., 2005).

Enzyme Inhibition for Disease Treatment

Another avenue of research involves the inhibition of enzymes relevant to disease processes, such as phosphodiesterase 1 (PDE1), by pyrazolo[3,4-d]pyrimidinones derivatives. This class of inhibitors shows promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in addressing various central nervous system disorders (Li et al., 2016).

Antitumor and Antimicrobial Activities

Research has also extended into the antitumor and antimicrobial potential of enaminones derived from N-arylpyrazole-containing compounds. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for cancer and infections, providing a basis for future therapeutic strategies (Riyadh, 2011).

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)18(12-22-25)15-5-3-2-4-6-15)30-13-19(27)24-16-7-9-17(10-8-16)26(28)29/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMJBIHKMOSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.